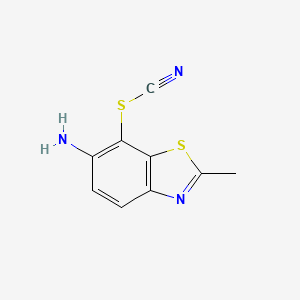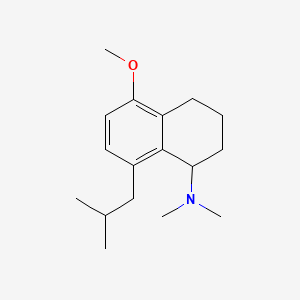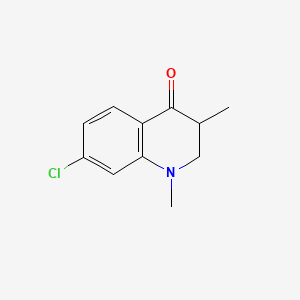
7-Chloro-1,3-dimethyl-1,2,3,4-tetrahydro-4-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3-dihydro-1,3-dimethylquinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1,3-dimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Skraup Synthesis: This method uses glycerol, aniline, and an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert it into various dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in developing new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1,3-dimethylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed study.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with distinct properties.
Uniqueness
7-Chloro-2,3-dihydro-1,3-dimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
53207-50-4 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
7-chloro-1,3-dimethyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-6-13(2)10-5-8(12)3-4-9(10)11(7)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
KDBHLDQRLXPURK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(C1=O)C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


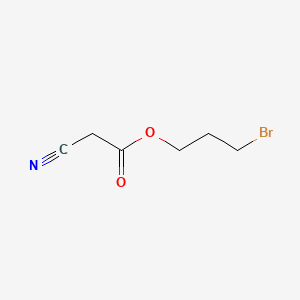
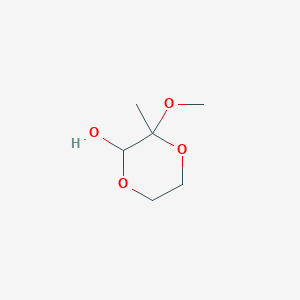
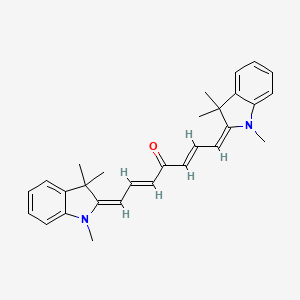
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
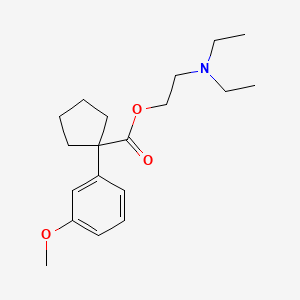
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
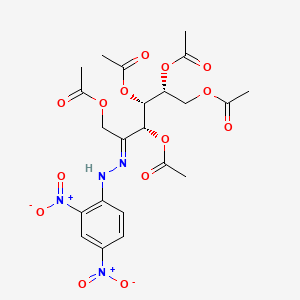
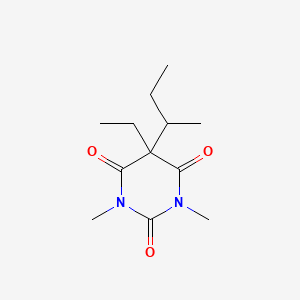
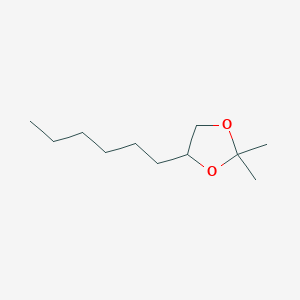

![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)

